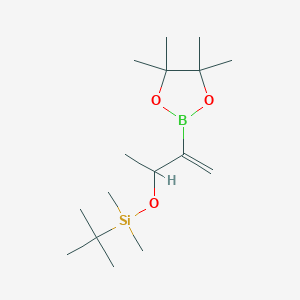![molecular formula C8H10O2 B15365310 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- CAS No. 53966-43-1](/img/structure/B15365310.png)
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- is a chemical compound with the molecular formula C8H10O2. It is also known as 4-ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane. This compound is characterized by its unique bicyclic structure containing oxygen atoms and an ethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- typically involves cyclization reactions starting from appropriate precursors such as dihydroxy compounds and alkenes. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the controlled addition of reagents under specific temperature and pressure conditions. The process may also involve purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane: Similar structure but lacks the ethenyl group.
4-Ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane-5,6-dicarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness: 3,8-Dioxatricyclo[510
Properties
CAS No. |
53966-43-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-ethenyl-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H10O2/c1-2-8-4-3-5-6(9-5)7(8)10-8/h2,5-7H,1,3-4H2 |
InChI Key |
JNYASWYZHOGSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC3C(C1O2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


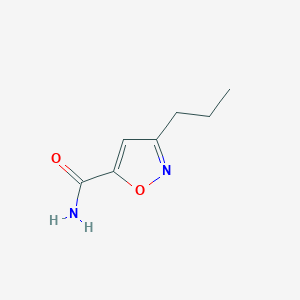
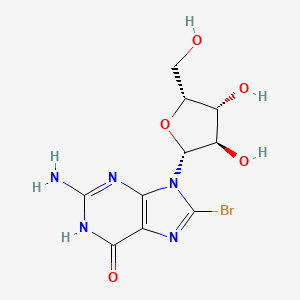
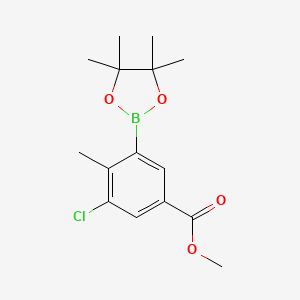
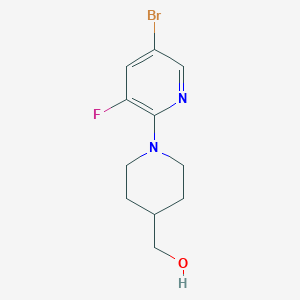

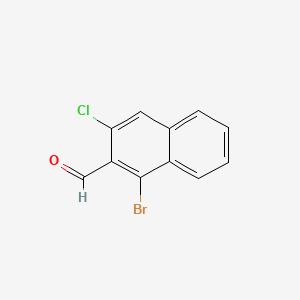
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
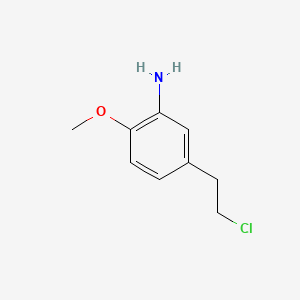
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
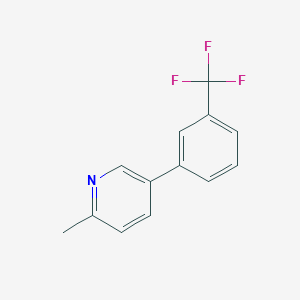
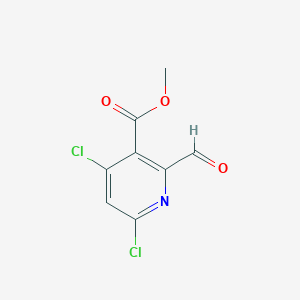
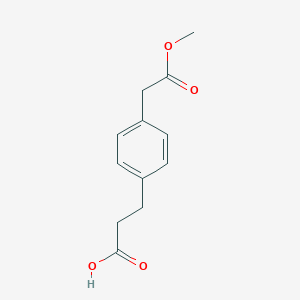
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
